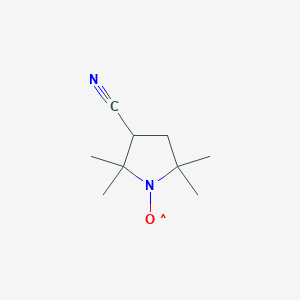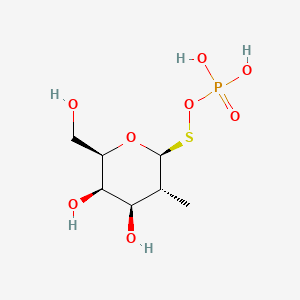
Terbuthylazine
Vue d'ensemble
Description
La terbuthylazine est un herbicide sélectif appartenant au groupe des chloro-s-triazines. Elle est principalement utilisée pour lutter contre les mauvaises herbes à feuilles larges et les graminées dans les milieux agricoles, en particulier dans les champs de maïs et de sorgho . Chimiquement, c'est une triazine halogénée, avec un groupe tert-butyle remplaçant les groupes isopropyle et éthyle présents dans des composés similaires comme l'atrazine et la simazine .
Applications De Recherche Scientifique
Terbuthylazine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Terbuthylazine is a herbicide that belongs to the chloro-s-triazine family . Its primary targets are the photosynthetic apparatus of plants, specifically the Photosystem II (PSII) complex . This complex plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone, leading to the production of ATP and NADPH .
Mode of Action
This compound acts primarily as a photosynthesis inhibitor . It binds to the D1 protein in the PSII complex, blocking electron transfer and disrupting the process of photosynthesis . This disruption leads to a cessation of ATP and NADPH production, which are essential for the synthesis of carbohydrates and other organic compounds in plants . As a result, the affected plants cannot grow or survive .
Biochemical Pathways
The inhibition of photosynthesis by this compound affects several downstream biochemical pathways. The most significant of these is the Calvin cycle, which relies on the ATP and NADPH produced during the light-dependent reactions of photosynthesis . Without these products, the Calvin cycle cannot proceed, leading to a halt in the production of glucose and other organic compounds essential for plant growth and survival .
Pharmacokinetics
The pharmacokinetics of this compound in the environment are characterized by its moderate mobility and persistence . It is stable to hydrolysis and to aqueous photolysis, and degrades very slowly under aerobic aquatic conditions . These properties can affect its bioavailability in different environmental contexts .
Result of Action
The primary result of this compound’s action is the death of the targeted plants due to the disruption of photosynthesis . On a cellular level, this can lead to oxidative stress, DNA damage, and apoptosis . In a broader ecological context, the use of this compound can lead to changes in plant communities and potentially impact non-target organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its degradation in natural water depends on the presence of sediments and biological activity . Temperature, moisture levels, microbial activity, pH, and aeration can all influence the speed of decomposition . Furthermore, this compound’s toxicity to aquatic life and its persistence under most aquatic conditions highlight the importance of considering environmental factors when assessing its impact .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La terbuthylazine est synthétisée par un processus en plusieurs étapes impliquant la réaction du chlorure de cyanurique avec la tert-butylamine et l'éthylamine. La réaction se produit généralement en présence d'une base, telle que l'hydroxyde de sodium, et sous des conditions de température contrôlées pour assurer la formation sélective du produit souhaité .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique de grands réacteurs où les réactifs sont combinés dans des conditions optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes telles que la purification et la cristallisation pour obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : La terbuthylazine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée par des radicaux hydroxyles, conduisant à la formation de produits de dégradation.
Substitution : L'atome de chlore dans la this compound peut être substitué par des nucléophiles dans des conditions spécifiques.
Réactifs et conditions communs :
Oxydation : Les radicaux hydroxyles générés in situ ou par des procédés d'oxydation avancés (POA) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent réagir avec la this compound en présence d'une base.
Principaux produits formés :
Oxydation : Les produits principaux comprennent divers dérivés hydroxylés.
Substitution : Selon le nucléophile, les produits peuvent aller des dérivés amino-substitués aux dérivés thiol-substitués.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Médecine : Des études ont examiné sa cytotoxicité et les risques potentiels pour la santé associés à l'exposition.
5. Mécanisme d'action
La this compound exerce ses effets herbicides en inhibant la photosynthèse au niveau du photosystème II. Elle se lie à la protéine D1 dans le complexe du photosystème II, bloquant le transport d'électrons et conduisant à la perturbation des processus photosynthétiques. Cela entraîne la mort des mauvaises herbes ciblées . De plus, il a été démontré que la this compound induit un stress oxydant et des dommages à l'ADN chez les organismes non cibles, soulignant son impact biologique plus large .
Composés similaires :
Atrazine : Structure similaire mais avec un groupe isopropyle au lieu d'un groupe tert-butyle.
Simazine : Contient un groupe éthyle à la place du groupe tert-butyle.
Comparaison :
La structure chimique unique de la this compound et ses applications polyvalentes en font un composé précieux dans les contextes agricoles et de la recherche scientifique. Sa capacité à contrôler un large éventail de mauvaises herbes tout en servant de composé modèle pour étudier le comportement des herbicides souligne son importance.
Comparaison Avec Des Composés Similaires
Atrazine: Similar in structure but with an isopropyl group instead of a tert-butyl group.
Simazine: Contains an ethyl group in place of the tert-butyl group.
Comparison:
This compound’s unique chemical structure and versatile applications make it a valuable compound in both agricultural and scientific research contexts. Its ability to control a wide range of weeds while also serving as a model compound for studying herbicide behavior underscores its significance.
Propriétés
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXISNSWEXTPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027608 | |
| Record name | Terbutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid with a rotten odor; [HSDB] | |
| Record name | Terbuthylazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5.0 mg/L at 20 °C, In water, 9 mg/L at 25 °C, pH 7.4, In acetone 41, ethanol 14, n-octanol 12, n-hexane 0.36 (all in g/L, 25 °C), Dimethylformamide, 40 g/liter; ethyl acetate, 10 g/liter; isopropanol, 10 g/liter; tetralin, 10 g/l; xylene, 14.3 g/L, Toluene, 1.04 g/100 ml; ethylene glycol, 0.236 g/100 ml, both at 25 °C | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.122 g/cu cm at 20 °C | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000112 [mmHg], 0.09 mPa (6.75X10-7 mm Hg) at 25 °C | |
| Record name | Terbuthylazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Photosynthetic electron transport inhibitor at the photosystem II receptor site. Maize tolerance of triazines is attributed to conjugation with glutathione. ...Herbicide, absorbed mainly by the roots. | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, White solid, Off-white. Powdery solid, waxy and globular | |
CAS No. |
5915-41-3 | |
| Record name | Terbuthylazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5915-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbuthylazine [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005915413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,1-dimethylethyl)-N4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbutylazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbuthylazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBUTHYLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M095B391J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
175.5 °C | |
| Record name | TERBUTHYLAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-](/img/structure/B1195771.png)

![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)










